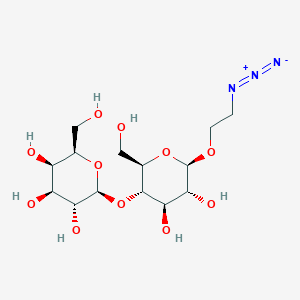
b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl-: is a complex carbohydrate derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a glycoside, which means it consists of a sugar molecule (glucose) bonded to another functional group via a glycosidic bond. The presence of the azidoethyl group adds further reactivity, making it a valuable intermediate in synthetic chemistry and bioconjugation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- typically involves multiple steps, including glycosylation and protection-deprotection strategies. One common method involves the glycosylation of 2-azidoethyl 2,3,6-tri-O-benzoyl-4-O-(2,3,6-tri-O-benzoyl-b-D-galactopyranosyl)-b-D-glucopyranoside with ethyl 2,3,4,6-tetra-O-benzyl-1-thio-a-D-galactopyranoside in the presence of methyl trifluoromethanesulfonate . This reaction yields the trisaccharide derivative, which can be further modified through deacetylation and subsequent glycosylation steps to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds with other sugar molecules.
Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Glycosylation: Methyl trifluoromethanesulfonate, N-iodosuccinimide, and trifluoromethanesulfonic acid.
Click Chemistry: Copper catalysts and alkyne-containing molecules.
Reduction: Hydrogenation catalysts or reducing agents like triphenylphosphine.
Major Products Formed
Glycosylation: Formation of higher-order oligosaccharides.
Click Chemistry: Formation of triazole-linked conjugates.
Reduction: Conversion to aminoethyl derivatives.
Wissenschaftliche Forschungsanwendungen
b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- primarily involves its ability to form stable glycosidic bonds and participate in click chemistry reactions. The azido group is highly reactive and can undergo cycloaddition reactions with alkyne groups, forming stable triazole linkages . This reactivity makes it a valuable tool for bioconjugation and the synthesis of complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- is unique due to its specific glycosidic linkage and the presence of both glucose and galactose units. This dual sugar composition, combined with the azidoethyl group, provides distinct reactivity and functional versatility compared to other azidoethyl glycosides .
Eigenschaften
Molekularformel |
C14H25N3O11 |
|---|---|
Molekulargewicht |
411.36 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H25N3O11/c15-17-16-1-2-25-13-11(24)9(22)12(6(4-19)27-13)28-14-10(23)8(21)7(20)5(3-18)26-14/h5-14,18-24H,1-4H2/t5-,6-,7+,8+,9-,10-,11-,12-,13-,14+/m1/s1 |
InChI-Schlüssel |
RJQOAPBBNHAZBL-VNQPAINQSA-N |
Isomerische SMILES |
C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


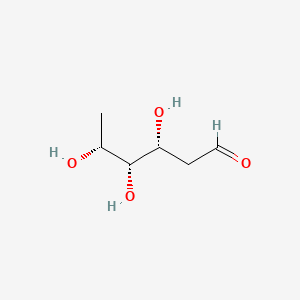
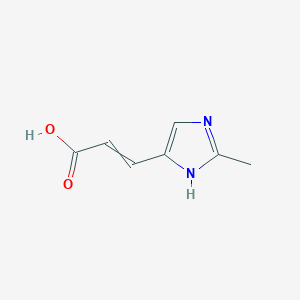

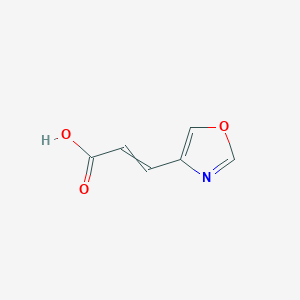
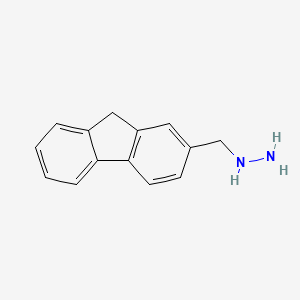
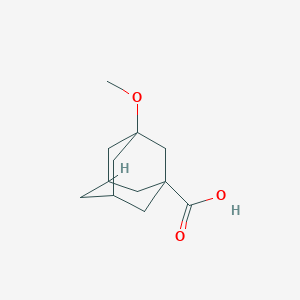

![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)
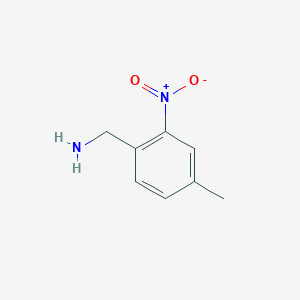

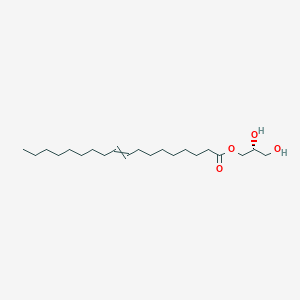
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate](/img/structure/B12437121.png)
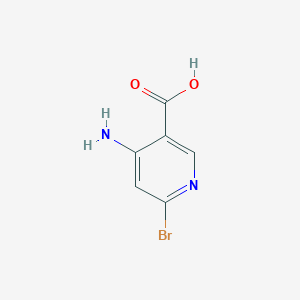
![4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12437132.png)
